REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[N:13]=[C:14]=[O:15])([CH3:3])[CH3:2].[Br:16]Br.S([O-])([O-])(=O)=O.[Na+].[Na+]>[Fe]>[CH:1]([C:4]1[CH:9]=[C:8]([Br:16])[CH:7]=[C:6]([CH:10]([CH3:11])[CH3:12])[C:5]=1[N:13]=[C:14]=[O:15])([CH3:2])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)N=C=O
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at 20° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)Br)C(C)C)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |